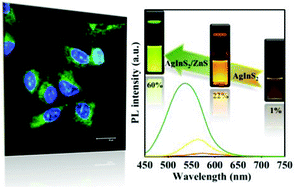Strategies for photoluminescence enhancement of AgInS2quantum dots and their application as bioimaging probes†
Journal of Materials Chemistry Pub Date: 2012-03-09 DOI: 10.1039/C2JM30679D
Abstract
We report the effect of the initial Ag : In stoichiometry, capping


Recommended Literature
- [1] A novel method for the synthesis of high performance silicalite membranes
- [2] Zwitterionic π-radical involving EDT-TTF-imidazole and F4TCNQ: redox properties and self-assembled structure by hydrogen-bonds and multiple S⋯S interactions†
- [3] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [4] Large negatively charged organic host molecules as inhibitors of endonuclease enzymes†
- [5] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [6] Robustness of the extraction step when parallel factor analysis (PARAFAC) is used to quantify sulfonamides in kidney by high performance liquid chromatography-diode array detection (HPLC-DAD)
- [7] Synthesis and photophysical properties of multimetallic gold/zinc complexes of (P,N,N,N,P) and (P,N,N) ligands†
- [8] Selective fluorimetric recognition of dihydrogen phosphate over chloride anions by a novel ruthenium(II) bipyridyl receptor complex
- [9] Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach†
- [10] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†

Journal Name:Journal of Materials Chemistry
Research Products
-
CAS no.: 118290-05-4
-
CAS no.: 14941-53-8









